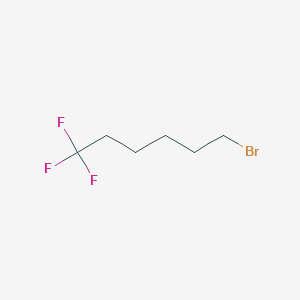

6-Bromo-1,1,1-trifluorohexane

Übersicht

Beschreibung

6-Bromo-1,1,1-trifluorohexane is an organic compound with the molecular formula C6H10BrF3 It is a halogenated alkane, characterized by the presence of bromine and trifluoromethyl groups attached to a hexane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,1,1-trifluorohexane typically involves the halogenation of 1,1,1-trifluorohexane. One common method is the radical bromination of 1,1,1-trifluorohexane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds as follows:

C6H11F3+Br2→C6H10BrF3+HBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale production of this compound with high purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products:

Substitution: Formation of 6-hydroxy-1,1,1-trifluorohexane, 6-cyano-1,1,1-trifluorohexane, or 6-amino-1,1,1-trifluorohexane.

Elimination: Formation of 1,1,1-trifluorohex-1-ene.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Biological Studies

- Enzyme Mechanisms : 6-Bromo-1,1,1-trifluorohexane is utilized in biochemical assays to study enzyme mechanisms. Its ability to interact with nucleophilic sites on enzymes allows researchers to investigate enzyme activity and inhibition.

- Pharmaceutical Development : The compound is being explored for potential use in drug design, particularly as a scaffold for developing enzyme inhibitors. Its unique substitution pattern enhances its reactivity and binding affinity to biological targets .

2. Medicinal Chemistry

- Drug Discovery : Researchers are investigating the compound's efficacy in drug repurposing and development. Its structural features may confer unique pharmacological properties that can be harnessed for therapeutic applications .

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, making it a candidate for further investigation in oncology.

3. Industrial Applications

- Specialty Chemicals Production : The compound serves as an intermediate in the synthesis of specialty chemicals and agrochemicals. Its unique properties allow for the production of materials with enhanced performance characteristics .

- Material Science : In material science, it is used to create polymers and other materials with specific functionalities due to its halogenated nature .

Case Study 1: Enzyme Inhibition

A study published in Organic Letters demonstrated the use of this compound as a probe in enzyme kinetics studies. The compound was shown to effectively inhibit a specific enzyme involved in metabolic pathways, providing insights into potential therapeutic targets .

Case Study 2: Synthesis of Novel Compounds

In another research effort documented in Chemical Communications, this compound was employed as a starting material for synthesizing novel fluorinated compounds with potential applications in drug development. The study highlighted the versatility of this compound in generating diverse chemical entities through various synthetic routes.

Wirkmechanismus

The mechanism of action of 6-Bromo-1,1,1-trifluorohexane in biochemical systems involves its interaction with nucleophilic sites on enzymes or other biomolecules. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with the target molecule. This interaction can inhibit enzyme activity or alter the function of the biomolecule, making it a useful tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

- 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane

- 1,1,1-Trifluoro-2,4-hexanedione

- 1,1,1-Trifluoro-2-iodoethane

Comparison: 6-Bromo-1,1,1-trifluorohexane is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in synthetic applications where selective reactivity is required. Its longer carbon chain also provides different physical properties, such as boiling point and solubility, compared to shorter-chain analogs.

Biologische Aktivität

6-Bromo-1,1,1-trifluorohexane (C6H10BrF3) is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications supported by research findings and case studies.

- Molecular Formula : C6H10BrF3

- Molecular Weight : 219.04 g/mol

- CAS Number : 111670-37-2

Synthesis

The synthesis of this compound typically involves the bromination of 1,1,1-trifluorohexan-2-one using bromine (Br2) in the presence of a catalyst such as iron or aluminum bromide. This reaction is performed under controlled conditions to ensure selective bromination at the desired position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine and trifluoromethyl groups enhances its reactivity and binding affinity, allowing it to modulate enzyme activity and disrupt protein-protein interactions. This modulation can lead to significant biological effects, including potential therapeutic applications .

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. A study highlighted its effectiveness in inhibiting the proliferation of cancer cell lines through apoptosis induction. The compound's mechanism involves interference with cellular signaling pathways that regulate cell growth and survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. It has been shown to reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers. The compound was found to target specific signaling pathways involved in cell survival and proliferation .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth at low concentrations, highlighting its potential as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Chloro-1,1,1-trifluorohexane | Similar halogenated structure | Moderate antimicrobial activity |

| 6-Fluoro-1,1,1-trifluorohexane | Fluorine instead of bromine | Lower reactivity than brominated analogs |

| 6-Bromo-2-methyl-2-pentene | Different structure | Limited biological studies available |

Analyse Chemischer Reaktionen

Key Findings

-

Ligand dependency : Xantphos significantly outperformed other ligands (e.g., dppf, dppp), likely due to its large bite angle facilitating oxidative addition .

-

Solvent optimization : DCE provided superior yields (84%) compared to alternatives like DMSO (69%) or toluene (74%) .

-

Base selection : KOAc and K₃PO₄ were effective, while Na₂CO₃ or Cs₂CO₃ reduced yields .

Radical Pathway Evidence

Radical inhibition experiments confirmed a single-electron transfer (SET) mechanism :

-

Scavenger effects : 1,4-Dinitrobenzene (1.0 equiv) reduced yields to 5%, while hydroquinone (0.2 equiv) completely inhibited the reaction (Table 2).

-

Radical clock experiment : Reaction with α-cyclopropylstyrene (5 ) produced ring-opened product 6 (55% yield), confirming radical intermediacy .

Table 2 : Radical Inhibition Studies

| Entry | Additive (equiv) | Yield 3a (%) |

|---|---|---|

| 1 | None | 95 |

| 3 | 1,4-Dinitrobenzene (1.0) | 5 |

| 4 | Hydroquinone (0.2) | 0 |

Proposed Mechanism

-

SET initiation : Pd⁰ reacts with 2a to generate a trifluoromethylated alkyl radical (B ).

-

Radical addition : B adds to the alkene (1a ), forming intermediate D .

-

Pd-mediated recombination : D couples with Pd(I)Br species to form complex E .

-

β-Hydride elimination : Releases the allylic product 3a and regenerates Pd⁰.

Functional Group Compatibility

The reaction tolerates sensitive groups, including:

Eigenschaften

IUPAC Name |

6-bromo-1,1,1-trifluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF3/c7-5-3-1-2-4-6(8,9)10/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJBUMYNBDASSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(F)(F)F)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551140 | |

| Record name | 6-Bromo-1,1,1-trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111670-37-2 | |

| Record name | 6-Bromo-1,1,1-trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.